Cas no 34375-89-8 (3-Methylpyrrolidine)

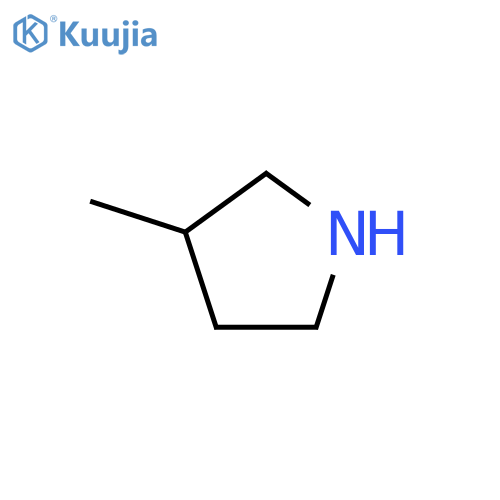

3-Methylpyrrolidine structure

商品名:3-Methylpyrrolidine

3-Methylpyrrolidine 化学的及び物理的性質

名前と識別子

-

- 3-Methylpyrrolidine

- 3-Methylpyrrolidine hydrochloride

- 3-Methyl-pyrrolidine hydrochloride

- 34375-89-8

- FT-0772921

- CS-0451382

- 3-Methyl-pyrrolidine

- Pyrrolidine, 3-methyl-

- DTXSID00955925

- MFCD07383543

- AKOS009158002

- BB 0259398

- FT-0770923

- SY032849

- Z729771722

- AM803735

- FT-0681574

- A26585

- AB41901

- EN300-53114

- SB44643

- SB44644

- DB-068977

-

- MDL: MFCD07383543

- インチ: 1S/C5H11N/c1-5-2-3-6-4-5/h5-6H,2-4H2,1H3

- InChIKey: KYINPWAJIVTFBW-UHFFFAOYSA-N

- ほほえんだ: CC1CCNC1

計算された属性

- せいみつぶんしりょう: 85.08923

- どういたいしつりょう: 85.089

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 6

- 回転可能化学結合数: 0

- 複雑さ: 43.2

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 12A^2

- 疎水性パラメータ計算基準値(XlogP): 0.7

じっけんとくせい

- 密度みつど: 0.8216 (estimate)

- ゆうかいてん: -102.75°C

- ふってん: 116.69°C (rough estimate)

- フラッシュポイント: 0.5 °C

- 屈折率: 1.4331 (estimate)

- PSA: 12.03

3-Methylpyrrolidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-53114-0.5g |

3-methylpyrrolidine |

34375-89-8 | 0.5g |

$47.0 | 2023-05-03 | ||

| TRC | M235225-10mg |

3-Methylpyrrolidine |

34375-89-8 | 10mg |

$ 210.00 | 2022-06-04 | ||

| TRC | M235225-25mg |

3-Methylpyrrolidine |

34375-89-8 | 25mg |

$ 430.00 | 2022-06-04 | ||

| Enamine | EN300-53114-2.5g |

3-methylpyrrolidine |

34375-89-8 | 2.5g |

$107.0 | 2023-05-03 | ||

| AK Scientific | 8347CA-1g |

3-Methylpyrrolidine |

34375-89-8 | 95% | 1g |

$411 | 2023-09-16 | |

| 1PlusChem | 1P003K8I-50mg |

3-Methylpyrrolidine |

34375-89-8 | 90% | 50mg |

$83.00 | 2023-12-17 | |

| 1PlusChem | 1P003K8I-500mg |

3-Methylpyrrolidine |

34375-89-8 | 90% | 500mg |

$114.00 | 2023-12-17 | |

| 1PlusChem | 1P003K8I-10g |

3-Methylpyrrolidine |

34375-89-8 | 90% | 10g |

$432.00 | 2023-12-17 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA002-500mg |

3-methylpyrrolidine |

34375-89-8 | 95% | 500mg |

¥1320.0 | 2024-04-19 | |

| 1PlusChem | 1P003K8I-100mg |

3-Methylpyrrolidine |

34375-89-8 | 90% | 100mg |

$84.00 | 2023-12-17 |

3-Methylpyrrolidine 関連文献

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

34375-89-8 (3-Methylpyrrolidine) 関連製品

- 69498-24-4((R)-3-Methylpyrrolidine)

- 959238-03-0(3-Isobutylpyrrolidine)

- 7699-52-7(3-Ethylpyrrolidine)

- 91187-81-4(methyl(pyrrolidin-3-yl)methylamine)

- 91187-83-6(N-(Pyrrolidin-3-ylmethyl)ethanamine)

- 67318-88-1(pyrrolidin-3-ylmethanamine)

- 69498-25-5((3S)-3-Methylpyrrolidine)

- 116632-47-4(3-Propylpyrrolidine)

- 5309-82-0(3,4-Dimethylpyrrolidine)

- 3437-30-7(3,3-Dimethylpyrrolidine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:34375-89-8)3-Methylpyrrolidine

清らかである:99%

はかる:1g

価格 ($):270.0